molecular formula C18H18FN5O2S B2550826 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1105208-05-6

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2550826
CAS No.: 1105208-05-6
M. Wt: 387.43
InChI Key: WDIJQUGQKHZJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide belongs to a class of triazole derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O3SC_{16}H_{18}N_{6}O_{3}S with a molecular weight of 374.42 g/mol . The compound features a triazole ring, which is often associated with various pharmacological effects.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus , Escherichia coli , and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent antibacterial effects, indicating that this compound may also exhibit similar properties.

Microorganism MIC (µg/mL)
Staphylococcus aureus8 - 32
Escherichia coli16 - 64
Candida albicans4 - 16

Antioxidant Activity

The antioxidant potential of triazole derivatives is another area of interest. Studies have shown that related compounds exhibit strong antioxidant activity as measured by assays such as DPPH and ABTS. For instance, one study reported an IC50 value of 0.397 µM for a structurally similar compound, comparable to ascorbic acid . This suggests that the compound may possess significant free radical scavenging abilities.

Anticancer Activity

Research has indicated that triazole derivatives can act as anticancer agents. For instance, one study highlighted that compounds with similar structures showed activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 27.3 µM to 43.4 µM . This suggests that the compound might also be effective in inhibiting cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a recent study examining the antimicrobial efficacy of various triazole derivatives, the compound was tested against a panel of bacteria and fungi. Results indicated that it inhibited growth at concentrations lower than those required for many standard antibiotics, suggesting its potential as a therapeutic agent in treating infections resistant to conventional treatments .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of triazole derivatives found that compounds similar to our target exhibited remarkable scavenging activity against reactive oxygen species (ROS). The findings indicated a correlation between structural features and antioxidant efficacy, which could guide future modifications to enhance activity .

Properties

IUPAC Name

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-3-24-10-6-7-12(17(24)26)16-21-22-18(23(16)2)27-11-15(25)20-14-9-5-4-8-13(14)19/h4-10H,3,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIJQUGQKHZJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.